
13-Hydroxynonadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-Hydroxynonadecanoic acid: is a hydroxylated fatty acid with the molecular formula C19H38O3 It is a long-chain fatty acid that contains a hydroxyl group at the 13th carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 13-Hydroxynonadecanoic acid can be achieved through several methods. One common approach involves the hydroxylation of nonadecanoic acid. This can be done using specific enzymes or chemical reagents that introduce a hydroxyl group at the desired position. For example, the use of recombinant cells expressing specific hydratases has been reported to produce hydroxylated fatty acids under optimized conditions .
Industrial Production Methods: Industrial production of this compound typically involves biotechnological processes. These processes utilize microorganisms or enzymes to catalyze the hydroxylation of fatty acids. The conditions for these reactions are optimized to achieve high yields and purity. Factors such as pH, temperature, and the concentration of substrates and enzymes are carefully controlled to maximize production efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 13-Hydroxynonadecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The hydroxyl group can be reduced to form a saturated fatty acid.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of 13-oxononadecanoic acid.
Reduction: Formation of nonadecanoic acid.
Substitution: Formation of various substituted nonadecanoic acids depending on the reagent used.
Aplicaciones Científicas De Investigación
Chemistry: 13-Hydroxynonadecanoic acid is used as a precursor for the synthesis of various chemical compounds. Its hydroxyl group makes it a versatile intermediate for the production of esters, lactones, and other derivatives.
Biology: In biological research, this compound is studied for its role in cellular processes. It is involved in the metabolism of fatty acids and can influence cell signaling pathways.
Medicine: This compound has potential therapeutic applications due to its bioactive properties. It has been investigated for its anti-inflammatory and anticancer activities .
Industry: In the industrial sector, this compound is used in the production of biopolymers, lubricants, and surfactants. Its unique chemical properties make it suitable for various applications in material science and manufacturing .
Mecanismo De Acción
The mechanism of action of 13-Hydroxynonadecanoic acid involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes involved in fatty acid metabolism and influence cell signaling pathways. For example, it has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Nonadecanoic acid: A straight-chain saturated fatty acid with the molecular formula C19H38O2.
18-Hydroxynonadecanoic acid: A hydroxylated fatty acid with the hydroxyl group at the 18th carbon position.
Methyl nonadecanoate: An ester derivative of nonadecanoic acid.
Comparison: 13-Hydroxynonadecanoic acid is unique due to the presence of the hydroxyl group at the 13th carbon position. This structural feature imparts distinct chemical and biological properties compared to its analogs. For instance, the hydroxyl group enhances its reactivity and solubility, making it more versatile for various applications .
Propiedades
Número CAS |
104061-44-1 |
|---|---|
Fórmula molecular |
C19H38O3 |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
13-hydroxynonadecanoic acid |
InChI |
InChI=1S/C19H38O3/c1-2-3-4-12-15-18(20)16-13-10-8-6-5-7-9-11-14-17-19(21)22/h18,20H,2-17H2,1H3,(H,21,22) |
Clave InChI |
GRXXIACZPXKOCS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CCCCCCCCCCCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Indolo[2,3-c]quinolin-1-amine, 2,3,4,7-tetrahydro-3,3,6-trimethyl-](/img/structure/B14338039.png)

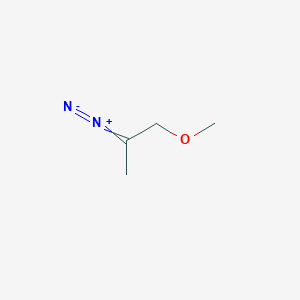
![Diethoxy{3-[(oxiran-2-yl)methoxy]propyl}silanol](/img/structure/B14338068.png)
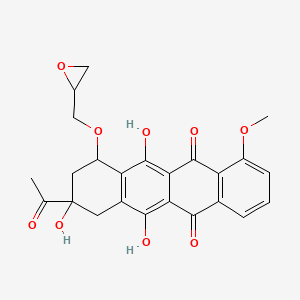
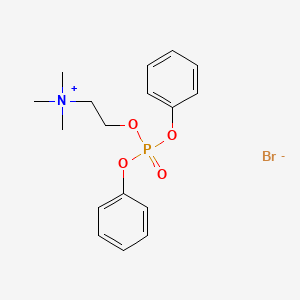
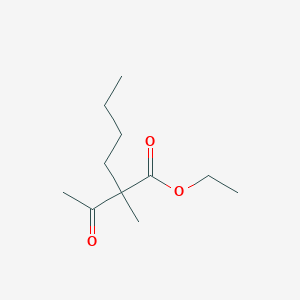
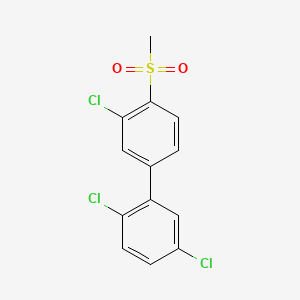
![9,10-Bis[(naphthalen-1-YL)methyl]anthracene](/img/structure/B14338097.png)
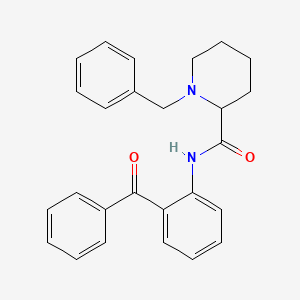
![Trimethyl[(1,2,3-trithiolan-4-yl)methyl]silane](/img/structure/B14338122.png)

![Carbamodithioic acid, [2-(ethenyloxy)ethyl]-](/img/structure/B14338136.png)
![{[Chloro(dicyclohexyl)stannyl]methyl}(dimethyl)phenylsilane](/img/structure/B14338140.png)
